N-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(4-METHOXYPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2,4,6-triisopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Exploration as a candidate for drug development, particularly in the design of new antibiotics or anti-inflammatory agents.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The methoxyphenyl and isopropyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-BENZENESULFONAMIDE: Lacks the isopropyl groups, resulting in different chemical properties and applications.
2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONAMIDE: Lacks the methoxyphenyl group, which may affect its biological activity.
Uniqueness
N-(4-METHOXYPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H31NO3S |
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Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H31NO3S/c1-14(2)17-12-20(15(3)4)22(21(13-17)16(5)6)27(24,25)23-18-8-10-19(26-7)11-9-18/h8-16,23H,1-7H3 |
InChI Key |
ADVYTTNCDMBROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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